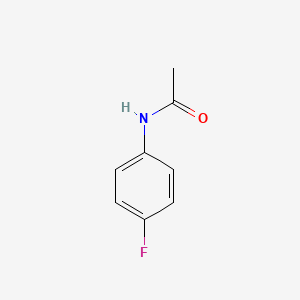

4-Fluoroacetanilide

Cat. No. B1213217

:

351-83-7

M. Wt: 153.15 g/mol

InChI Key: JHEFOJNPLXSWNZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04977178

Procedure details

A mixture of p-fluoroacetanilide (76.5 g, 0.5 mole), 4-bromofluorobenzene (262.5 g, 1.5 mole), K2CO3 (76 g, 0.55 mole), Cu2Br2 (157.8 g, 0.55 mole) and N-methylpyrrolidone (600 ml) were heated at 175°-180°. After allowing low boiling material to condense off, the mixture was heated at reflux for 7 days. The mixture was cooled to 60° and quenched into a mixture of 2 liters H2O, 600 ml ethylenediamine and 1.2 liters toluene, filtered and the toluene layer separated, back-washed 2×600 ml H2O, treated with activated carbon, dried over MgSO4 and concentrated to oily solids in vacuo. The latter were taken up in 1.5 liters 10% ethanolic KOH, refluxed 18 hours and concentrated in vacuo to an oil. The oil was partitioned between 750 ml H2O and 750 ml. ether. The water layer was washed 2× 200 ml ether. The organic layers were combined, back-washed 2×200 ml H2O, treated with activated carbon, dried over MgSO4, reconcentrated to an oil (60.3 g) and distilled to yield purified title product 41.6 g, b.p. 158°-160°/2 mm.

[Compound]

Name

Cu2Br2

Quantity

157.8 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[F:1][C:2]1[CH:11]=[CH:10][C:5]([NH:6][C:7](=O)[CH3:8])=[CH:4][CH:3]=1.BrC1C=[CH:17][C:16]([F:19])=[CH:15][CH:14]=1.C([O-])([O-])=O.[K+].[K+]>CN1CCCC1=O>[F:1][C:2]1[CH:11]=[CH:10][C:5]([NH:6][C:7]2[CH:14]=[CH:15][C:16]([F:19])=[CH:17][CH:8]=2)=[CH:4][CH:3]=1 |f:2.3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

76.5 g

|

|

Type

|

reactant

|

|

Smiles

|

FC1=CC=C(NC(C)=O)C=C1

|

|

Name

|

|

|

Quantity

|

262.5 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC=C(C=C1)F

|

|

Name

|

|

|

Quantity

|

76 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)([O-])[O-].[K+].[K+]

|

[Compound]

|

Name

|

Cu2Br2

|

|

Quantity

|

157.8 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

600 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN1C(CCC1)=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

were heated at 175°-180°

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to condense off, the mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for 7 days

|

|

Duration

|

7 d

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was cooled to 60°

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

quenched into a mixture of 2 liters H2O, 600 ml ethylenediamine and 1.2 liters toluene

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the toluene layer separated

|

WASH

|

Type

|

WASH

|

|

Details

|

back-washed 2×600 ml H2O

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treated with activated carbon

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over MgSO4

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated to oily solids in vacuo

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

refluxed 18 hours

|

|

Duration

|

18 h

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo to an oil

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The oil was partitioned between 750 ml H2O and 750 ml

|

WASH

|

Type

|

WASH

|

|

Details

|

The water layer was washed 2× 200 ml ether

|

WASH

|

Type

|

WASH

|

|

Details

|

back-washed 2×200 ml H2O

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treated with activated carbon

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over MgSO4

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purified title product 41.6 g, b.p. 158°-160°/2 mm

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

FC1=CC=C(C=C1)NC1=CC=C(C=C1)F

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |